Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Overview
Description
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Biochemical Pathways
Related compounds, such as pyrazolo[3,4-b]pyridines, are known to interact with various biochemical pathways due to their structural similarity with purine bases .
Result of Action
Related compounds have shown significant inhibitory activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is anticipated that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the desired pyrazolopyridine structure, which can then be further functionalized as needed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and the fusion pattern of the rings.
Pyrazolo[4,3-b]pyridines: Another closely related family with different substitution patterns and biological activities.
Uniqueness
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile compound in various research fields.
Biological Activity
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyrazole ring fused with a pyridine ring. Its molecular formula is , with a molar mass of approximately 176.17 g/mol. This compound's unique structural characteristics contribute significantly to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Various derivatives of pyrazolo compounds exhibit significant activity against both bacterial and fungal strains. For instance, certain modifications enhance their efficacy against specific pathogens.
- Anticancer Activity : Research indicates that this compound and its derivatives can inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanisms often involve apoptosis induction and disruption of microtubule assembly.
Antimicrobial Activity
A study assessing the antimicrobial properties of this compound revealed promising results:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Significant Inhibition | |
Candida albicans | Low to Moderate Inhibition |
These findings suggest that structural modifications can enhance the compound's efficacy against specific bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, at concentrations as low as 10 μM, it induced apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity by 1.33 to 1.57 times compared to controls .
- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to disrupt microtubule dynamics and induce cell cycle arrest. A recent study highlighted that certain derivatives could inhibit microtubule assembly by up to 52% at a concentration of 20 μM .
Cancer Cell Line | IC50 (μM) | Effect |
---|---|---|
MDA-MB-231 | 10 | Apoptosis Induction |
HepG2 | 15 | Growth Inhibition |
A549 | 12 | Cell Cycle Arrest |
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis and evaluation of pyrazolo derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations ranging from 5 to 20 μM. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the G2/M phase, indicative of cell cycle arrest .
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial properties of various pyrazolo compounds against clinical isolates. This compound demonstrated effective inhibition against Escherichia coli with an MIC value of 32 μg/mL, showcasing its potential as an antimicrobial agent .
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-2-6-5(3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJSLSMYNDWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=NNC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743260 | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206979-63-6 | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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